molecular formula C4H9ClF3NOS B2690639 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride CAS No. 1955498-37-9

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride

Cat. No. B2690639
CAS RN: 1955498-37-9
M. Wt: 211.63
InChI Key: QXLPIERUEIONHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of “2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride”, a related compound, “2-aminoethanesulfonyl azide hydrochloride”, can be prepared through oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulphide, both in acid addition salt form, to give 2-aminoethanesulphonyl halogenide acid addition salt. This is then reacted with the corresponding nucleophilic azide in a polar solvent .

Scientific Research Applications

Catalysis and Synthesis

  • Lanthanide(III) Trifluoromethanesulfonates in Aminolysis : Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are found to be extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, leading to the synthesis of β-amino alcohols with high regioselectivity and stereoselectivity (Chini et al., 1994).
  • Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines : tert-Butanesulfinyl aldimines and ketimines serve as precursors in the synthesis of protected 1,2-amino alcohols, demonstrating high yields and diastereoselectivities. This work outlines protocols for organometallic reagents' addition to N-sulfinyl aldimines and ketimines, leading to significant synthetic transformations (Tang, Volkman, & Ellman, 2001).

Chemical Reactivity and Applications

  • Polymerizations Initiated by Superacids : Ionic trifluoromethanesulfonates demonstrate strong solvation capabilities with their conjugate acid, influencing the polymerization processes and providing insights into the creation of covalent triflates under specific conditions (Souverain et al., 1980).
  • Scandium Trifluoromethanesulfonate as a Lewis Acid Catalyst : Scandium trifluoromethanesulfonate is highlighted for its high catalytic activity in acylations and esterifications, facilitating reactions of sterically hindered alcohols and selective macrolactonization of omega-hydroxy carboxylic acids, underscoring its utility in complex synthetic processes (Ishihara et al., 1996).

Novel Synthetic Approaches

  • Trifluoromethylation and Derivatization : The use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for trifluoromethylation and other derivatizations showcases the versatility of these reagents in introducing trifluoromethyl groups across a variety of substrates, significantly expanding the toolkit for synthetic chemistry (Guyon, Chachignon, & Cahard, 2017).

Analytical and Material Science Applications

  • Sulfonated Thin-Film Composite Membranes : Novel sulfonated aromatic diamine monomers were synthesized and used in the creation of thin-film composite nanofiltration membranes, which demonstrated improved water flux and dye rejection capabilities, highlighting the material science applications of sulfonated compounds (Liu et al., 2012).

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfinyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3-10(9)2-1-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPIERUEIONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride

CAS RN

1955498-37-9
Record name 2-(2-aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride
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